Cytidine-d1: Structural Dynamics, Physicochemical Properties, and Bioanalytical Applications
Cytidine-d1: Structural Dynamics, Physicochemical Properties, and Bioanalytical Applications
Executive Summary
The strategic incorporation of stable isotopes into fundamental biomolecules has revolutionized both structural biology and pharmacokinetics. Cytidine-1'-d1 (CAS: 177978-30-2), a specifically deuterated isotopologue of the pyrimidine nucleoside cytidine, serves as a critical chemical probe[1]. By replacing the protium atom at the anomeric C1' carbon of the ribofuranose ring with deuterium, researchers can manipulate the molecule's spectroscopic and kinetic properties without altering its native biological geometry or Watson-Crick base-pairing capabilities.
This technical guide explores the structural rationale behind 1'-deuteration, details its physicochemical properties, and provides self-validating protocols for its application in quantitative mass spectrometry and NMR-based structural biology.
Chemical Structure and Isotopic Rationale
Cytidine-1'-d1 is defined by the substitution of the hydrogen atom at the 1'-position of the
-
SMILES: OC[C@@H]1C=C2)=O)([2H])O1[2]
-
Glycosidic Bond Dynamics: The C1' carbon is the anomeric center linking the cytosine nucleobase to the ribose sugar via a
-N1-glycosidic bond.
Why Target the 1' Position?
The choice to deuterate the 1' position is driven by strict causality in analytical chemistry:
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NMR Spin System Simplification: In standard
H-NMR of RNA, the H1' proton appears as a complex multiplet due to scalar coupling ( ) with the adjacent H2' proton. Deuteration at C1' eliminates this H- H coupling network. Because deuterium has a vastly different gyromagnetic ratio, its resonance shifts out of the H observation window, collapsing the H2' signal into a simpler peak and drastically reducing spectral crowding in the 4.0–6.0 ppm region[3]. -
Kinetic Isotope Effects (KIE): When enzymes like Nucleoside Phosphorylase cleave the glycosidic bond, the C1' carbon transitions from an
hybridized state to an hybridized oxocarbenium ion intermediate. The presence of deuterium at this specific carbon induces an -secondary kinetic isotope effect ( ), allowing researchers to probe the exact transition state of nucleoside metabolism. -
Metabolic Stability: Unlike exchangeable protons on the hydroxyl (-OH) or amine (-NH
) groups, the carbon-bound deuterium at C1' is highly resistant to back-exchange in aqueous biological matrices, ensuring high isotopic fidelity during prolonged assays[1].
Physicochemical Properties
The following table synthesizes the quantitative data for Cytidine-1'-d1 compared to its unlabeled counterpart and the d2 variant[4],[2].
| Property | Cytidine (Unlabeled) | Cytidine-1'-d1 | Cytidine-5,6-d2 |
| CAS Number | 65-46-3 | 177978-30-2 | 40632-25-5 |
| Molecular Formula | C | C | C |
| Molecular Weight | 243.22 g/mol | 244.22 g/mol | 245.23 g/mol |
| Isotopic Purity | N/A | ||
| Target Modification | None | Ribose C1' | Cytosine Base C5, C6 |
| Solubility | Water, DMSO | Water, DMSO | Water, DMSO |
Experimental Workflows & Methodologies
Protocol 1: LC-MS/MS Quantification of Endogenous Cytidine
To accurately quantify endogenous cytidine in plasma, Cytidine-d1 is utilized as a Stable Isotope-Labeled Internal Standard (SIL-IS)[1].
Causality of the Method: Cytidine-d1 co-elutes exactly with endogenous cytidine. By spiking the SIL-IS into the biological matrix before extraction, any loss of analyte during protein precipitation or any signal suppression during electrospray ionization (ESI) affects both the analyte and the standard equally. The ratio of their peak areas remains constant, ensuring absolute quantification.
Step-by-Step Methodology:
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Matrix Spiking: Aliquot 100 µL of biological plasma. Spike with 10 µL of 1 µM Cytidine-d1 working solution. Vortex for 30 seconds.
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Protein Precipitation: Add 400 µL of ice-cold methanol (-20°C) to the sample. Rationale: Methanol denatures binding proteins and forces the precipitation of the matrix while keeping the polar nucleosides in solution.
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Extraction: Centrifuge the mixture at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen.
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Reconstitution & LC: Reconstitute in 100 µL of mobile phase (e.g., 90% Acetonitrile / 10% Water with 10 mM Ammonium Acetate). Inject 5 µL onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column. Rationale: Cytidine is highly polar and retains poorly on standard C18 columns; HILIC provides superior orthogonal retention.
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MRM Detection: Monitor the following transitions in positive ESI mode:
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Cytidine: m/z 244.1
112.1 -
Cytidine-d1: m/z 245.1
112.1 -
Mechanistic Note: The 112.1 fragment corresponds to the protonated cytosine base. Because the deuterium is located on the ribose ring (C1'), the neutral loss of the deuterated ribose (133 Da) leaves the unlabeled base fragment (112 Da).
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Figure 1: Bioanalytical workflow for cytidine quantification using Cytidine-d1 as an internal standard.
Protocol 2: Enzymatic Synthesis of 1'-Deuterated RNA for NMR
For structural biology, Cytidine-d1 must be converted into Cytidine 5'-triphosphate (CTP-d1) and incorporated into RNA transcripts[5].
Causality of the Method: Chemical synthesis of deuterated RNA is inefficient for long transcripts. Enzymatic in vitro transcription (IVT) using T7 RNA polymerase is preferred because the polymerase does not interact directly with the 1'-carbon during phosphodiester bond formation, meaning the deuteration does not inhibit catalytic efficiency[3].
Step-by-Step Methodology:
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Kinase Conversion: Incubate Cytidine-1'-d1 with Uridine-Cytidine Kinase (UCK), CMP kinase, and nucleoside diphosphate (NDP) kinase in a buffer containing ATP and MgCl
. This cascade phosphorylates the nucleoside to CTP-1'-d1[5]. -
In Vitro Transcription: Prepare a reaction mixture containing T7 RNA Polymerase, a double-stranded DNA template, and an NTP mix (ATP, GTP, UTP, and the synthesized CTP-1'-d1).
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Incubation & Purification: Incubate at 37°C for 4-6 hours. Quench the reaction with EDTA, and purify the labeled RNA transcript using preparative denaturing Polyacrylamide Gel Electrophoresis (PAGE).
Figure 2: Cytidine metabolic pathways highlighting enzymatic nodes where 1'-deuteration exerts KIE.
References
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ScienceOpen (Williamson Lab). "Deuterated nucleotides as chemical probes of RNA structure: a detailed protocol for the enzymatic synthesis of a complete set of nucleotides specifically deuterated at ribose carbons". Available at:[Link]
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National Institutes of Health (PMC). "Characterizing RNA Dynamics at Atomic Resolution Using Solution-state NMR Spectroscopy". Available at:[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterizing RNA Dynamics at Atomic Resolution Using Solution-state NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Deuterated nucleotides as chemical probes of RNA structure: a detailed protocol for the enzymatic synthesis of a complete set of nucleotides specifically deuterated at ribose carbons – ScienceOpen [scienceopen.com]
